molecular formula C16H19BrN4O2 B3485003 2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol

2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol

Cat. No.: B3485003
M. Wt: 379.25 g/mol
InChI Key: WSERILGMUPGKPF-UHFFFAOYSA-N
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Description

2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol is a complex organic compound that features a bromine atom, a methoxy group, and a pyrimidinylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Pyrimidinylpiperazine Introduction: The pyrimidinylpiperazine moiety is often introduced through a nucleophilic substitution reaction, where a pyrimidinylpiperazine derivative reacts with a suitable leaving group on the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The phenolic and methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the phenolic group.

    Reduction: Reducing agents like sodium borohydride can reduce the compound under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Pharmacology: Research focuses on its potential as a drug candidate, examining its efficacy, toxicity, and pharmacokinetics.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrimidinylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol: Lacks the methoxy group, which may affect its biological activity and solubility.

    6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol: Lacks the bromine atom, which may influence its reactivity and interactions with biological targets.

    2-bromo-6-methoxyphenol: Lacks the pyrimidinylpiperazine moiety, significantly altering its pharmacological properties.

Uniqueness

The unique combination of the bromine atom, methoxy group, and pyrimidinylpiperazine moiety in 2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O2/c1-23-14-10-12(9-13(17)15(14)22)11-20-5-7-21(8-6-20)16-18-3-2-4-19-16/h2-4,9-10,22H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSERILGMUPGKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=NC=CC=N3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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